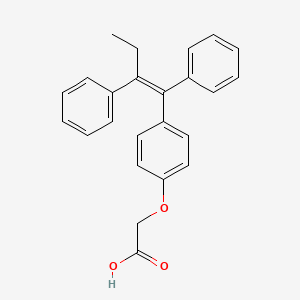

Tamoxifen acid

Description

Structure

3D Structure

Properties

CAS No. |

97818-93-4 |

|---|---|

Molecular Formula |

C24H22O3 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]acetic acid |

InChI |

InChI=1S/C24H22O3/c1-2-22(18-9-5-3-6-10-18)24(19-11-7-4-8-12-19)20-13-15-21(16-14-20)27-17-23(25)26/h3-16H,2,17H2,1H3,(H,25,26)/b24-22- |

InChI Key |

QIMQCARYIBIRDS-GYHWCHFESA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3 |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC(=O)O)/C3=CC=CC=C3 |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3 |

Synonyms |

4-(1,2-diphenyl-1-butenyl)phenoxyacetic acid tamoxifen acid |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of Tamoxifen's Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1][2][3] As a prodrug, tamoxifen undergoes extensive metabolism to various derivatives, with its therapeutic efficacy being largely attributed to its active metabolites.[1][2][4][5] This technical guide provides an in-depth exploration of the biological activities of tamoxifen's primary metabolites, with a particular focus on the well-characterized hydroxylated forms, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132). The guide will also address the existing research on acidic metabolites of tamoxifen. Quantitative data on receptor binding affinities and antiproliferative effects are summarized, and detailed methodologies for key experimental assays are provided. Furthermore, signaling pathways and metabolic conversions are visualized through diagrams to offer a clear and comprehensive understanding of the molecular pharmacology of tamoxifen's metabolites.

Introduction to Tamoxifen Metabolism

Tamoxifen is metabolized in the liver by the cytochrome P450 (CYP) enzyme system, leading to the formation of several phase I metabolites.[6][7] The two primary metabolic pathways are 4-hydroxylation and N-demethylation.[2] These pathways produce the principal active metabolites, 4-hydroxytamoxifen and endoxifen, which exhibit significantly greater antiestrogenic potency than the parent drug.[1][4][5][7] The genetic polymorphisms in CYP enzymes, particularly CYP2D6, can lead to considerable inter-individual variability in the plasma concentrations of these active metabolites, which may influence clinical outcomes.[8]

The Primary Active Metabolites: 4-Hydroxytamoxifen and Endoxifen

The antiestrogenic effects of tamoxifen are primarily mediated by its hydroxylated metabolites, 4-hydroxytamoxifen and endoxifen.[1][4][5][7] These metabolites have a significantly higher binding affinity for the estrogen receptor (ER) and are more potent in suppressing the proliferation of estrogen-dependent breast cancer cells compared to tamoxifen itself.[7][9][10]

Mechanism of Action

The primary mechanism of action for 4-hydroxytamoxifen and endoxifen is the competitive inhibition of estrogen binding to the ER.[2] By binding to the ER, these metabolites induce a conformational change in the receptor that hinders its interaction with coactivators, thereby blocking the transcription of estrogen-responsive genes that are crucial for cancer cell growth and proliferation.[11] Additionally, endoxifen has been shown to promote the degradation of the ERα protein, further contributing to its antiestrogenic activity.[2]

Quantitative Biological Activity

The enhanced biological activity of 4-hydroxytamoxifen and endoxifen is evident in their higher binding affinity for the estrogen receptor and their lower IC50 values for the inhibition of cancer cell proliferation.

| Compound | Relative Binding Affinity (RBA) for ERα (Estradiol = 100) | IC50 for MCF-7 Cell Proliferation Inhibition (nM) |

| Tamoxifen | ~2[10] | Micromolar range[10] |

| 4-Hydroxytamoxifen | ~100-167 times higher than tamoxifen[10] | Low nanomolar range[10] |

| Endoxifen | Similar to 4-Hydroxytamoxifen | Low nanomolar range |

| N-desmethyltamoxifen | Similar to Tamoxifen[10] | Micromolar range[10] |

The Question of a "Tamoxifen Acid Metabolite"

While the hydroxylated metabolites of tamoxifen are well-studied and considered the primary mediators of its therapeutic effects, the existence and biological significance of a "this compound metabolite" are less clear. Research has focused on synthetic "carboxylic acid analogues of tamoxifen" rather than naturally occurring acidic metabolites.[12] These synthetic analogues have been investigated for their estrogen receptor affinity and antagonist effects.[12] For instance, certain oxybutyric acid analogues of tamoxifen have shown increased affinity for ERα and greater antiproliferative effects in MCF-7 cells compared to the parent compound.[12] However, there is a lack of substantial evidence in the current literature to suggest that a naturally formed carboxylic acid metabolite of tamoxifen plays a significant role in its clinical efficacy. The primary metabolic pathways lead to hydroxylated and demethylated derivatives.

Experimental Protocols

Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of tamoxifen and its metabolites to the estrogen receptor.

Methodology:

-

Preparation of ER-positive cell cytosol: Human breast cancer cells (e.g., MCF-7) are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Assay: A constant amount of radiolabeled estradiol (B170435) (e.g., [³H]estradiol) is incubated with the cell cytosol in the presence of increasing concentrations of the unlabeled competitor (tamoxifen or its metabolites).

-

Separation of Bound and Unbound Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radiolabeled estradiol is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.

Cell Proliferation Assay

Objective: To evaluate the antiproliferative effects of tamoxifen and its metabolites on estrogen-dependent breast cancer cells.

Methodology:

-

Cell Culture: ER-positive human breast cancer cells (e.g., MCF-7) are seeded in multi-well plates and allowed to attach.[13]

-

Treatment: The cells are then treated with various concentrations of tamoxifen or its metabolites for a specified period (e.g., 5-7 days). A vehicle control and a positive control (e.g., estradiol) are included.

-

Assessment of Cell Viability: Cell proliferation can be assessed using various methods:

-

MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

-

Tritiated Thymidine (B127349) Incorporation Assay: This assay measures the incorporation of radiolabeled thymidine into the DNA of proliferating cells.[14]

-

Direct Cell Counting: Cells can be trypsinized and counted using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The results are expressed as a percentage of the vehicle control, and the concentration that inhibits cell growth by 50% (IC50) is calculated.[14]

Visualizing Metabolic and Signaling Pathways

Tamoxifen Metabolic Pathway

Caption: Metabolic activation of tamoxifen to its primary active metabolites.

Estrogen Receptor Signaling and Inhibition by Active Metabolites

Caption: Inhibition of estrogen receptor signaling by active tamoxifen metabolites.

Conclusion

The biological activity of tamoxifen is predominantly mediated by its hydroxylated metabolites, 4-hydroxytamoxifen and endoxifen. These compounds exhibit high affinity for the estrogen receptor and are potent inhibitors of estrogen-dependent cell proliferation. While synthetic carboxylic acid analogues of tamoxifen have been explored for their therapeutic potential, there is currently limited evidence to support a significant biological role for a naturally occurring acidic metabolite of tamoxifen. A thorough understanding of the metabolic activation of tamoxifen and the mechanism of action of its active metabolites is crucial for optimizing its clinical use and for the development of novel endocrine therapies. Further research into the complete metabolic profile of tamoxifen may yet reveal other derivatives with biological relevance.

References

- 1. Tamoxifen metabolites treatment promotes ERα+ transition to triple negative phenotype in vitro, effects of LDL in chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance [frontiersin.org]

- 9. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of biologically active metabolites of tamoxifen on the proliferation kinetics of MCF-7 human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]

- 12. Carboxylic acid analogues of tamoxifen: (Z)-2-[p-(1, 2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethylamine. Estrogen receptor affinity and estrogen antagonist effects in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tamoxifen metabolism: pharmacokinetic and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Tamoxifen Carboxylic Acid (Metabolite Y): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive breast cancer. Its therapeutic efficacy is intrinsically linked to its complex metabolism, which generates a variety of active and inactive metabolites. Among these is the tamoxifen carboxylic acid metabolite, also known as Metabolite Y. This metabolite is formed through oxidative pathways and represents a significant endpoint in the biotransformation of tamoxifen. While its biological activity is less potent than that of other key metabolites like 4-hydroxytamoxifen (B85900) and endoxifen, understanding its synthesis is crucial for comprehensive metabolic studies and the development of analytical standards.

This technical guide provides a detailed overview of a plausible synthetic pathway for tamoxifen carboxylic acid, drawing upon established organic chemistry principles and published methodologies for analogous compounds. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic workflow and relevant biological pathways.

Metabolic Pathway of Tamoxifen

Tamoxifen undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic routes include N-demethylation and 4-hydroxylation. N-demethylation, catalyzed mainly by CYP3A4 and CYP3A5, leads to the formation of N-desmethyltamoxifen, which can be further metabolized. 4-hydroxylation, predominantly carried out by CYP2D6, produces the highly potent antiestrogenic metabolite, 4-hydroxytamoxifen. The formation of tamoxifen carboxylic acid is a result of further oxidation of the ethyl side chain.

Proposed Synthetic Pathway for Tamoxifen Carboxylic Acid

Experimental Protocols

Part 1: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzophenone (Ketone 1)

Step 1.1: Williamson Ether Synthesis of 4-(2-(Dimethylamino)ethoxy)benzonitrile

This step involves the alkylation of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride.

-

Materials: 4-Hydroxybenzonitrile, 2-(Dimethylamino)ethyl chloride hydrochloride, Potassium Hydroxide (B78521) (KOH), Acetone (B3395972), Dichloromethane (B109758) (DCM), Anhydrous Magnesium Sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzonitrile (1.0 eq) and acetone.

-

Stir the mixture until the 4-hydroxybenzonitrile is completely dissolved.

-

Add powdered potassium hydroxide (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

To the residue, add water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes).

-

Step 1.2: Grignard Reaction to form 4-(2-(Dimethylamino)ethoxy)benzophenone

This step involves the reaction of the synthesized nitrile with phenylmagnesium bromide.

-

Materials: 4-(2-(Dimethylamino)ethoxy)benzonitrile, Phenylmagnesium bromide (in THF), Anhydrous Diethyl Ether, Saturated aqueous Ammonium Chloride (NH₄Cl), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 4-(2-(dimethylamino)ethoxy)benzonitrile (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phenylmagnesium bromide solution (1.1 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography (Silica gel, eluting with a gradient of methanol in dichloromethane).

-

Part 2: Synthesis of Methyl 4-propionylbenzoate (Ketone 2)

Step 2.1: Esterification of 4-Bromobenzoic Acid

-

Materials: 4-Bromobenzoic acid, Methanol, Sulfuric acid (concentrated).

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4-bromobenzoate.

-

Step 2.2: Friedel-Crafts Acylation to form Methyl 4-propionylbenzoate

-

Materials: Methyl 4-bromobenzoate, Propionyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

-

Procedure:

-

To a suspension of aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C, slowly add propionyl chloride (1.1 eq).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of methyl 4-bromobenzoate (1.0 eq) in DCM dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture slowly onto crushed ice and extract with DCM.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography.

-

Part 3: Final Assembly and Deprotection

Step 3.1: McMurry Cross-Coupling Reaction

This reaction couples the two synthesized ketones to form the triphenylethylene (B188826) core.

-

Materials: 4-(2-(Dimethylamino)ethoxy)benzophenone (Ketone 1), Methyl 4-propionylbenzoate (Ketone 2), Titanium(IV) chloride (TiCl₄), Zinc powder (Zn), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, add zinc powder (4.0 eq).

-

Add anhydrous THF and cool the suspension to 0 °C.

-

Slowly add TiCl₄ (2.0 eq) dropwise. The mixture will turn from yellow to black.

-

Heat the mixture to reflux for 1-2 hours to generate the low-valent titanium reagent.

-

In a separate flask, dissolve Ketone 1 (1.0 eq) and Ketone 2 (1.0 eq) in anhydrous THF.

-

Add the solution of the ketones dropwise to the refluxing titanium suspension.

-

Continue to reflux for 8-12 hours.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Filter the mixture through a pad of Celite and wash the filter cake with THF.

-

Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to separate the E and Z isomers.

-

Step 3.2: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Materials: Protected Tamoxifen Carboxylic Acid Ester, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the ester (1.0 eq) in a mixture of THF and water.

-

Add an excess of LiOH or NaOH (e.g., 5.0 eq).

-

Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with dilute HCl.

-

The precipitated product can be collected by filtration, washed with water, and dried under vacuum.

-

Further purification can be achieved by recrystallization.

-

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Yields

| Step | Reaction Type | Starting Materials | Product | Expected Yield (%) |

| 1.1 | Williamson Ether Synthesis | 4-Hydroxybenzonitrile, 2-(Dimethylamino)ethyl chloride | 4-(2-(Dimethylamino)ethoxy)benzonitrile | 70-85 |

| 1.2 | Grignard Reaction | 4-(2-(Dimethylamino)ethoxy)benzonitrile, Phenylmagnesium bromide | 4-(2-(Dimethylamino)ethoxy)benzophenone | 60-75 |

| 2.1 | Esterification | 4-Bromobenzoic acid, Methanol | Methyl 4-bromobenzoate | >90 |

| 2.2 | Friedel-Crafts Acylation | Methyl 4-bromobenzoate, Propionyl chloride | Methyl 4-propionylbenzoate | 70-80 |

| 3.1 | McMurry Coupling | Ketone 1, Ketone 2 | Protected Tamoxifen Carboxylic Acid Ester | 40-60 (mixture of isomers) |

| 3.2 | Hydrolysis | Protected Tamoxifen Carboxylic Acid Ester | Tamoxifen Carboxylic Acid | >90 |

Note: Expected yields are estimates based on literature for similar reactions and may vary depending on experimental conditions.

Table 2: Physicochemical and Spectroscopic Data for Tamoxifen Carboxylic Acid

| Property | Value |

| Molecular Formula | C₂₆H₂₇NO₃ |

| Molecular Weight | 401.50 g/mol |

| Appearance | White to off-white solid (predicted) |

| ¹H NMR (predicted) | Signals corresponding to aromatic protons, ethyl group protons, and dimethylaminoethoxy protons. The chemical shifts will be influenced by the geometric isomerism (E/Z). |

| ¹³C NMR (predicted) | Signals for aromatic carbons, carbonyl carbon of the carboxylic acid, and aliphatic carbons of the side chains. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ ≈ 402.2 |

Conclusion

This technical guide outlines a comprehensive and plausible synthetic strategy for the preparation of tamoxifen carboxylic acid (Metabolite Y). By employing a series of well-established organic reactions, including Williamson ether synthesis, Grignard reaction, Friedel-Crafts acylation, and McMurry coupling, this guide provides researchers with a detailed roadmap for accessing this important metabolite. The provided protocols, data tables, and diagrams serve as a valuable resource for those involved in tamoxifen research, metabolic studies, and the development of analytical standards for drug metabolism and pharmacokinetic analyses. The successful synthesis and characterization of tamoxifen carboxylic acid will undoubtedly contribute to a deeper understanding of the complex pharmacology of tamoxifen.

The Core Mechanism of Action of Tamoxifen: A Technical Guide for Researchers

An In-depth Examination of the Molecular Interactions, Signaling Cascades, and Cellular Impact of a Cornerstone Endocrine Therapy

Introduction

Tamoxifen (B1202), a first-generation selective estrogen receptor modulator (SERM), has been a pivotal therapeutic agent in the management of estrogen receptor-positive (ER+) breast cancer for several decades.[1] Its clinical efficacy is rooted in a complex and tissue-specific mechanism of action, acting as both an antagonist and a partial agonist of the estrogen receptor. This dual activity underlies not only its therapeutic benefits in breast tissue but also its varied effects in other tissues such as the endometrium and bone.[2][3] This technical guide provides a comprehensive exploration of the molecular and cellular mechanisms underpinning the action of tamoxifen and its active metabolites, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics and Metabolism: The Journey to Active Metabolites

Tamoxifen is administered as a prodrug and undergoes extensive metabolism, primarily by the cytochrome P450 (CYP) enzyme system, to generate more potent metabolites.[4] The two principal active metabolites are 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen).[5] These metabolites exhibit a significantly higher binding affinity for the estrogen receptor, up to 100-fold greater than tamoxifen itself, and are considered the primary mediators of its therapeutic effect.[3][5]

The metabolic conversion is a critical determinant of tamoxifen's efficacy, with genetic polymorphisms in CYP enzymes, particularly CYP2D6, influencing the plasma concentrations of active metabolites and potentially impacting clinical outcomes.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for tamoxifen and its major metabolites in adult humans.

| Compound | Tmax (hours) | Cmax (ng/mL) | AUC (0-480h) (ng·h/mL) | Half-life (t½) (hours) |

| Tamoxifen | 3.2 - 4.25 | 59.1 - 63.6 | 3299.7 - 3370.1 | 209.8 - 210.1 |

| N-desmethyltamoxifen | - | 14.3 - 14.4 | 4306.3 - 4359.7 | - |

Data compiled from studies in postmenopausal women and healthy volunteers.[6][7]

Molecular Mechanism of Action: Interaction with the Estrogen Receptor

The cornerstone of tamoxifen's action is its competitive binding to the estrogen receptor (ER), primarily ERα and ERβ.[3] In breast cancer cells, the binding of tamoxifen and its active metabolites to ERα prevents the binding of estradiol (B170435), the natural ligand.[8] This competitive inhibition is central to its anti-proliferative effects in ER+ breast cancer.

Upon binding, the tamoxifen-ER complex undergoes a conformational change that is distinct from that induced by estradiol. This altered conformation facilitates the recruitment of co-repressor proteins, such as NCoR and SMRT, to the estrogen response elements (EREs) in the promoter regions of target genes.[9] This leads to the inhibition of transcription of estrogen-responsive genes that are critical for cell proliferation and growth, such as GREB1 and pS2.[10][11]

In contrast, in other tissues like the endometrium and bone, the tamoxifen-ER complex can recruit co-activator proteins, leading to estrogen-like (agonistic) effects.[2][3] This tissue-specific differential recruitment of co-regulators is the molecular basis of tamoxifen's SERM activity.

Quantitative Binding Affinity and Cellular Potency Data

The following tables provide a summary of the binding affinities of tamoxifen and its metabolites for the estrogen receptor and their anti-proliferative efficacy in ER+ breast cancer cell lines.

Table 1: Estrogen Receptor Binding Affinities

| Compound | Receptor | Binding Affinity (Kd/Ki) | Relative Affinity vs. Estradiol |

| Estradiol | ERα | ~0.1 nM (Kd) | 1 |

| Tamoxifen | ERα | 1.8 nM (Kd) | ~0.05 |

| 4-Hydroxytamoxifen | ERα | ~0.1 nM (Kd) | ~1 |

| Endoxifen | ERα | ~0.1 nM (Kd) | ~1 |

| Tamoxifen | ERRγ | 870 nM (Ki) | - |

| 4-Hydroxytamoxifen | ERRγ | 35 nM (Kd), 75 nM (Ki) | - |

Data compiled from various in vitro binding assays.[12][13][14]

Table 2: In Vitro Anti-proliferative Activity (IC50 Values)

| Cell Line | Compound | IC50 Value |

| MCF-7 | Tamoxifen | 4.506 µg/mL (~12.1 µM) |

| MCF-7 | Tamoxifen | 10.045 µM |

| MCF-7 | 4-Hydroxytamoxifen | 27 µM |

| MDA-MB-231 (ER-) | 4-Hydroxytamoxifen | 18 µM |

IC50 values can vary depending on experimental conditions such as incubation time and cell density.[3][15][16]

Signaling Pathways Modulated by Tamoxifen

The interaction of tamoxifen with the estrogen receptor initiates a cascade of events that modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Genomic Signaling Pathway

The classical genomic pathway involves the direct binding of the tamoxifen-ER complex to DNA, leading to the regulation of gene expression.

Caption: Tamoxifen's genomic signaling pathway leading to cell cycle arrest and apoptosis.

Non-Genomic Signaling Pathways

Tamoxifen can also elicit rapid, non-genomic effects by interacting with membrane-associated estrogen receptors (mERs). This can lead to the activation of various kinase cascades, including the MAPK and PI3K/AKT pathways, which can have complex and sometimes contradictory effects on cell fate, including contributing to tamoxifen resistance.

Caption: Non-genomic signaling pathways activated by tamoxifen at the cell membrane.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of tamoxifen.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of tamoxifen and its metabolites for the estrogen receptor.

Workflow Diagram:

Caption: Workflow for a competitive estrogen receptor binding assay.

Detailed Protocol:

-

Preparation of Rat Uterine Cytosol:

-

Uteri from immature female rats are homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 105,000 x g) to pellet the microsomal fraction, and the resulting supernatant (cytosol) containing the estrogen receptors is collected.[17]

-

-

Competitive Binding Incubation:

-

Aliquots of the cytosol are incubated with a constant concentration of radiolabeled estradiol (e.g., [3H]-E2) and increasing concentrations of unlabeled tamoxifen or its metabolites.

-

Incubation is typically carried out at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).[17]

-

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite (HAP) slurry is added to the incubation mixture to adsorb the receptor-ligand complexes.

-

The HAP is washed multiple times with buffer to remove unbound radioligand.[17]

-

-

Measurement and Analysis:

-

The radioactivity of the HAP pellet (representing the bound ligand) is measured using a scintillation counter.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

-

MCF-7 Cell Proliferation (MTT) Assay

This assay measures the effect of tamoxifen on the proliferation of ER+ breast cancer cells.

Workflow Diagram:

Caption: Workflow for an MCF-7 cell proliferation (MTT) assay.

Detailed Protocol:

-

Cell Culture:

-

MCF-7 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.[18]

-

-

Cell Seeding and Treatment:

-

Cells are seeded into 96-well plates at a predetermined density.

-

After allowing the cells to attach, they are treated with a range of concentrations of tamoxifen. A vehicle control (e.g., DMSO) is also included.[15]

-

-

MTT Assay:

-

After the desired incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[19]

-

-

Solubilization and Measurement:

-

The culture medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[19]

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage of the vehicle-treated control.

-

An IC50 value, the concentration of tamoxifen that inhibits cell proliferation by 50%, is determined by plotting cell viability against the logarithm of the tamoxifen concentration.[15]

-

Western Blot Analysis of ERα Signaling

This technique is used to detect changes in the expression and phosphorylation status of ERα and downstream signaling proteins in response to tamoxifen treatment.

Workflow Diagram:

Caption: Workflow for Western blot analysis of ERα signaling.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

MCF-7 cells are treated with tamoxifen for a specified duration.

-

Cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation state of the proteins.[20]

-

-

Protein Quantification:

-

The total protein concentration in each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.[21]

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a membrane, such as polyvinylidene difluoride (PVDF).[21]

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., ERα, phospho-ERα at Ser118).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP), which recognizes the primary antibody.[20]

-

-

Detection and Analysis:

-

A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light.

-

The light signal is captured using an imaging system, and the intensity of the bands, which corresponds to the amount of the target protein, is quantified.[20]

-

Conclusion

The mechanism of action of tamoxifen is a multifaceted process that extends beyond simple competitive inhibition of the estrogen receptor. Its efficacy is dependent on its metabolic activation, the specific conformational changes it induces in the ER, the subsequent recruitment of co-regulators, and the resulting modulation of genomic and non-genomic signaling pathways. A thorough understanding of these intricate molecular and cellular events is crucial for optimizing current endocrine therapies, overcoming resistance, and developing novel therapeutic strategies for ER+ breast cancer. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers dedicated to advancing this critical area of oncology drug development.

References

- 1. eco.korea.ac.kr [eco.korea.ac.kr]

- 2. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and bioavailability of tamoxifen in postmenopausal healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation [frontiersin.org]

- 9. epa.gov [epa.gov]

- 10. Tamoxifen Resistance in Breast Cancer Is Regulated by the EZH2-ERα-GREB1 Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tamoxifen Response at Single Cell Resolution in Estrogen Receptor-Positive Primary Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heterogeneity of binding sites for tamoxifen and tamoxifen derivatives in estrogen target and nontarget fetal organs of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oaepublish.com [oaepublish.com]

- 16. researchgate.net [researchgate.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 19. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Discovery and Characterization of Tamoxifen's Acidic Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer for decades. Its complex metabolism leads to a variety of derivatives, some with enhanced antiestrogenic properties, while others are considered inactive excretion products. Among these are the acidic metabolites, primarily tamoxifen acid (TA) and 4-hydroxytamoxifen (B85900) acid (4-HTA). This technical guide provides an in-depth overview of the discovery, characterization, and metabolic pathways of these acidic metabolites, along with detailed experimental protocols and data presented for comparative analysis.

Metabolic Pathway of Tamoxifen to its Acidic Metabolites

The biotransformation of tamoxifen into its acidic metabolites is a multi-step process primarily occurring in the liver. The pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and aldehyde oxidase.

The initial steps in tamoxifen metabolism involve N-demethylation to N-desmethyltamoxifen and 4-hydroxylation to 4-hydroxytamoxifen, the latter being a potent antiestrogen. The pathway to the acidic metabolites, however, proceeds through the formation of tamoxifen alcohol. This intermediate is then oxidized to tamoxifen aldehyde by CYP enzymes. Subsequently, aldehyde oxidase, located in the liver cytosolic fraction, catalyzes the conversion of tamoxifen aldehyde to this compound (TA).[1] A further hydroxylation step, also catalyzed by cytochrome P450, can convert TA to 4-hydroxythis compound (4-HTA).[1]

Quantitative Data on Tamoxifen Acidic Metabolites

Quantitative data on the acidic metabolites of tamoxifen are limited in comparison to its more pharmacologically active counterparts. Early studies in rats provided initial estimates of their excretion.

| Metabolite | Percentage of Administered Dose (in 24 hours) | Tissue/Fluid of Detection | Species | Reference |

| This compound (TA) | ~2.8% (combined with 4-HTA in urine) | Urine | Rat | [2] |

| 4-Hydroxythis compound (4-HTA) | ~2.9% (combined with TA in feces) | Feces | Rat | [2] |

Note: These acidic metabolites are considered final products of tamoxifen metabolism and have not been found to accumulate in uterine tissue.[2]

Pharmacological Activity and Signaling Pathways

A critical aspect of the acidic metabolites of tamoxifen is their apparent lack of significant pharmacological activity. Studies suggest that this compound (TA) and 4-Hydroxythis compound (4-HTA) do not contribute to the antiuterotrophic effects of tamoxifen.[2] Their formation represents a pathway of detoxification and elimination rather than bioactivation.

Unlike the parent drug and its hydroxylated metabolites, which are potent antagonists of the estrogen receptor, the acidic metabolites are not believed to interact significantly with the estrogen receptor or other signaling pathways typically modulated by tamoxifen. Their structural modifications, particularly the conversion of the basic side chain to an oxyacetic acid moiety, likely preclude effective binding to the estrogen receptor's ligand-binding pocket. Therefore, no signaling pathway diagrams involving these specific metabolites are presented, as they are considered biologically inactive in the context of estrogen signaling.

Experimental Protocols

The identification and quantification of tamoxifen's acidic metabolites have been achieved through a combination of chromatographic and spectrometric techniques. Below are detailed methodologies based on published literature.

Sample Preparation from Biological Matrices (Urine/Feces)

This protocol is adapted from early studies that first identified the acidic metabolites.

Objective: To extract acidic metabolites from rat urine and feces for subsequent analysis.

Materials:

-

Rat urine and feces collected after administration of radiolabeled (¹⁴C) tamoxifen.

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Urine Sample Preparation:

-

Acidify the urine sample to approximately pH 2 with HCl.

-

Extract the acidified urine three times with equal volumes of diethyl ether.

-

Combine the ether extracts and wash them with a small volume of water.

-

Dry the ether extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator.

-

Reconstitute the residue in a suitable solvent for chromatographic analysis.

-

-

Fecal Sample Preparation:

-

Homogenize the fecal sample in a suitable solvent (e.g., methanol).

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the supernatant and evaporate to dryness.

-

Resuspend the residue in an alkaline aqueous solution (e.g., pH 11 with NaOH).

-

Wash the alkaline solution with diethyl ether to remove neutral and basic compounds.

-

Acidify the aqueous layer to approximately pH 2 with HCl.

-

Extract the acidified aqueous layer three times with equal volumes of diethyl ether.

-

Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Reconstitute the residue for analysis.

-

Chromatographic and Spectrometric Analysis

Modern analytical methods for tamoxifen and its metabolites typically employ High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. While specific protocols for the acidic metabolites are less common in recent literature, the general principles for analyzing tamoxifen metabolites can be adapted.

Objective: To separate and identify this compound (TA) and 4-hydroxythis compound (4-HTA) using LC-MS/MS.

Instrumentation:

-

HPLC system with a reverse-phase C18 column.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA)

-

Ultrapure water

-

Reference standards for TA and 4-HTA (if available)

LC-MS/MS Parameters (Hypothetical Example):

-

HPLC Column: C18, 2.1 x 100 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-9 min: 90% B

-

9-10 min: 90-10% B

-

10-12 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole.

-

Ionization Mode: ESI positive or negative (to be optimized for acidic metabolites).

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-product ion transitions for TA and 4-HTA would need to be determined by infusing the reference standards.

Conclusion

The discovery of tamoxifen's acidic metabolites, this compound and 4-hydroxythis compound, has been an important step in understanding the complete metabolic fate of this widely used anticancer drug. While these metabolites do not appear to contribute to the therapeutic effects of tamoxifen, their formation represents a significant route of elimination. For researchers and drug development professionals, understanding these metabolic pathways is crucial for a comprehensive pharmacokinetic and pharmacodynamic profiling of tamoxifen and its analogues. The experimental protocols outlined in this guide provide a foundation for the further investigation of these and other drug metabolites.

References

- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and distribution in the rat of acidic metabolites of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Tamoxifen Acid in Rat Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its complex metabolism in vivo leads to the formation of several metabolites, some with greater antiestrogenic potency than the parent drug. While metabolites such as 4-hydroxytamoxifen (B85900) (4-OHT) and N-desmethyltamoxifen are extensively studied, other metabolic products, including tamoxifen acid, are less characterized. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound in rat models, a crucial preclinical species for tamoxifen research. The guide will delve into available quantitative data, experimental methodologies, and the broader context of tamoxifen's metabolic pathways.

Tamoxifen Metabolism: A Brief Overview

Tamoxifen undergoes extensive phase I and phase II metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathways include N-demethylation and 4-hydroxylation. N-demethylation of tamoxifen produces N-desmethyltamoxifen, which can be further metabolized. 4-hydroxylation results in the formation of 4-hydroxytamoxifen, a highly potent antiestrogenic metabolite.

More recently, acidic metabolites of tamoxifen have been identified. In rat models, two such metabolites are this compound (TA) and 4-hydroxythis compound (4-HTA). These are formed by the oxidation of the aminoethyl side chain of tamoxifen and 4-hydroxytamoxifen, respectively.

Pharmacokinetics of Tamoxifen and its Major Metabolites in Rats

While specific pharmacokinetic data for this compound in rat plasma is limited in the published literature, extensive data exists for the parent drug and its other major metabolites. Understanding these provides a crucial context for the disposition of all tamoxifen-related compounds in the rat.

Table 1: Pharmacokinetic Parameters of Tamoxifen and its Major Metabolites in Rat Plasma

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |

| Tamoxifen | 200 | Oral | - | 3-6 | 57,500 | 10.3 | [1] |

| N-desmethyltamoxifen | 200 | Oral | - | 24-48 | 111,000 | 12.1 | [1] |

| 4-hydroxytamoxifen | 200 | Oral | - | - | 8,900 | 17.2 | [1] |

Note: Cmax and Tmax values were not explicitly provided in the summary of the cited source for all compounds.

Pharmacokinetics of this compound in Rats

Excretion of this compound

A pivotal study identified this compound (TA) and 4-hydroxythis compound (4-HTA) in the urine and feces of immature female rats administered radiolabeled tamoxifen. The study revealed that these acidic metabolites are significant final products of tamoxifen metabolism.

Table 2: Excretion of this compound Metabolites in Rats within 24 Hours

| Metabolite | % of Administered Dose in Urine | % of Administered Dose in Feces | Total % of Administered Dose Excreted | Reference |

| This compound (TA) + 4-hydroxythis compound (4-HTA) | 2.8 | 2.9 | 5.7 | [2] |

These findings suggest that a notable portion of tamoxifen is metabolized to these acidic derivatives and subsequently eliminated from the body. The study also noted that unlike other tamoxifen metabolites, TA and 4-HTA were not excreted as glucuronide or glycine (B1666218) conjugates in the urine[2].

Tissue Distribution

The aforementioned study also investigated the presence of acidic radioactivity in tissues. Only small amounts were detected in the liver 24 and 48 hours after dosing, and none was found in the uterine tissue[2]. This suggests that this compound and its hydroxylated counterpart may not significantly accumulate in these tissues, unlike the parent drug and other primary metabolites which are known to concentrate in various tissues[3][4].

Experimental Protocols

The methodologies employed in the foundational studies of this compound are critical for researchers aiming to replicate or build upon this work.

Animal Models and Dosing

-

Animal Model: Immature female Sprague-Dawley rats were utilized in the key excretion study[2].

-

Drug Administration: [14C]Tamoxifen was administered, allowing for the tracking of all metabolites. The specific route and dose were not detailed in the abstract but are crucial parameters for such studies.

Sample Collection and Preparation

-

Urine and Feces: Samples were collected for 24 and 48-hour periods post-administration to quantify the excretion of radiolabeled metabolites[2].

-

Tissue Homogenization: Liver and uterine tissues were homogenized to assess the presence of acidic metabolites[2].

Analytical Methodology

-

Chromatography: The identification of this compound and 4-hydroxythis compound was achieved through chromatographic analysis of the acidic fractions of urine[2]. While the specific type of chromatography was not mentioned in the abstract, techniques like High-Performance Liquid Chromatography (HPLC) coupled with radiochemical detection are standard for such analyses.

Signaling Pathways and Logical Relationships

The metabolism of tamoxifen into its various derivatives, including this compound, is a complex process. The following diagrams illustrate the metabolic pathway of tamoxifen and a generalized experimental workflow for pharmacokinetic studies.

Caption: Metabolic pathway of tamoxifen in rats.

Caption: Experimental workflow for pharmacokinetic studies.

Conclusion and Future Directions

The study of tamoxifen's pharmacokinetics in rat models is essential for understanding its efficacy and safety profile. While significant research has focused on the parent drug and its primary active metabolites, the acidic derivatives, particularly this compound, represent a less-explored area. The available data indicates that this compound and its 4-hydroxy analog are notable end-products of tamoxifen metabolism in rats, with a significant portion of the parent drug being eliminated through this pathway via both urine and feces.

The lack of detailed plasma pharmacokinetic data for this compound presents a clear knowledge gap. Future research should aim to quantify the plasma concentrations of this compound over time in rats following tamoxifen administration. This would enable the determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life, providing a more complete picture of its disposition. Such studies would be invaluable for a comprehensive understanding of the overall metabolic fate of tamoxifen and could shed light on the potential biological activities, if any, of these acidic metabolites. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be instrumental in achieving the required sensitivity and specificity for these investigations.

References

An In-depth Technical Guide on the Role of Tamoxifen's Active Metabolites in Estrogen Receptor Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tamoxifen (B1202) is a landmark non-steroidal selective estrogen receptor modulator (SERM) utilized extensively in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions as a prodrug, meaning it requires metabolic activation within the body to exert its therapeutic effects.[1] The clinical activity of tamoxifen is not primarily due to the parent compound but rather to its more potent metabolites, principally 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132) (4-hydroxy-N-desmethyl-tamoxifen).[1][3][4] These active metabolites possess a significantly higher binding affinity for the estrogen receptor—approximately 30 to 100 times greater than tamoxifen itself.[1]

This guide provides a detailed examination of the molecular mechanisms through which these active metabolites modulate estrogen receptor signaling pathways. While a compound named "Tamoxifen acid" exists as a chemical entity, its role in ER signaling is not well-documented in scientific literature.[5] Therefore, this document will focus on the pharmacologically crucial metabolites, 4-OHT and endoxifen, which are the primary mediators of tamoxifen's antiestrogenic activity.

Core Mechanism of Action

The primary therapeutic action of tamoxifen's active metabolites is their competitive antagonism of the estrogen receptor in breast tissue.[2][6]

2.1 Competitive Binding and Conformational Change: In ER-positive cells, the endogenous ligand 17β-estradiol (E2) typically binds to the ligand-binding domain (LBD) of the estrogen receptor. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[6] Once in the nucleus, the E2-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6][7] This binding facilitates the recruitment of coactivator proteins, initiating the transcription of genes that drive cell proliferation and growth.[8]

4-OHT and endoxifen function by competitively binding to the same LBD on the estrogen receptor.[8][9] This binding event induces a different conformational change in the receptor. Specifically, it alters the position of a region called helix 12, which prevents the binding of coactivator proteins and instead promotes the recruitment of corepressor proteins, such as NCoR and SMRT.[9][10]

2.2 Transcriptional Repression: The resulting metabolite-ER-corepressor complex binds to the EREs on the DNA but fails to activate transcription.[8] Instead, it actively represses the expression of estrogen-dependent genes, thereby blocking the mitogenic signaling of estradiol (B170435) and leading to an arrest of the cell cycle and inhibition of tumor growth.[6][8]

2.3 Differential Effects on ERα Degradation: A key distinction has been observed between the two primary active metabolites. While 4-OHT tends to stabilize the ERα protein, high concentrations of endoxifen have been shown to induce its proteasomal degradation.[1][3] This action is more akin to pure antiestrogens like fulvestrant (B1683766) and may contribute to a more profound and sustained inhibition of estrogen signaling.[1][3]

2.4 Tissue-Specific Activity (SERM Profile): Tamoxifen and its metabolites are classified as SERMs because their activity is tissue-dependent. While they act as antagonists in breast tissue, they exhibit partial agonist (estrogen-like) effects in other tissues such as the endometrium, bone, and liver.[2][9] This agonist activity in the bone is beneficial as it can help prevent osteoporosis.[9]

Quantitative Data on Tamoxifen Metabolites

The pharmacological activity of tamoxifen and its metabolites can be quantified through various assays that measure their binding affinity to estrogen receptors and their functional impact on cancer cell proliferation.

Table 1: Comparative Binding Affinity and Anti-proliferative Potency

| Compound | Target | Assay Type | Value | Cell Line | Reference |

| 4-Hydroxytamoxifen | Estrogen Receptor | Inhibition of [3H]-estradiol binding | IC50 = 0.5 nM | MCF-7 | [11] |

| Endoxifen | hERG Potassium Channels | Electrophysiology | IC50 = 1.6 µM | N/A | [12][13] |

| Endoxifen (Z-isomer) | Cell Proliferation | Antiproliferative Assay | 0.1-5 µM (effective range) | MCF7AC1, MCF7LR | [12] |

Note: IC50 values represent the concentration of a drug required for 50% inhibition of a specific biological or biochemical function.

Table 2: Gene Regulation by Tamoxifen Metabolites

Studies on global gene expression in MCF-7 breast cancer cells reveal that 4-OHT and endoxifen regulate a similar set of genes, most of which are also responsive to estradiol.

| Condition | Number of Genes Affected | Overlap with E2-regulated genes | Reference |

| Estradiol (E2) | 4062 | N/A | [14] |

| 4-Hydroxytamoxifen (in presence of E2) | 2444 | 74.4% | [14] |

| Endoxifen (in presence of E2) | 2390 | 73.3% | [14] |

| Overlapping effects of 4-OHT and Endoxifen | 1365 (E2-sensitive genes) | High correlation (R² = 0.99) | [14] |

These data demonstrate that endoxifen and 4-OHT are equipotent in their antiestrogenic effects, including their ability to inhibit E2-induced cell proliferation and regulate estrogen-responsive genes like the progesterone (B1679170) receptor (PR).[14][15][16] Given that plasma concentrations of endoxifen are often 5 to 10 times higher than those of 4-OHT in patients, endoxifen is considered a critically important contributor to the overall therapeutic effect of tamoxifen.[1][15]

Key Experimental Protocols

The characterization of compounds like 4-OHT and endoxifen relies on a suite of standardized in vitro assays.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Cytosol: Uterine cytosol, which is rich in estrogen receptors, is prepared from ovariectomized female rats. The tissue is homogenized in an ice-cold buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and then ultracentrifuged to isolate the cytosolic fraction containing the soluble ER.[17]

-

Competitive Binding Incubation: A constant concentration of radiolabeled estradiol ([3H]E2, typically 0.5-1.0 nM) is incubated with a fixed amount of uterine cytosol protein (50-100 µg).[17] This is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., 4-OHT, endoxifen). Non-specific binding is determined in parallel tubes containing a 100-fold excess of unlabeled estradiol.[17]

-

Separation of Bound and Free Ligand: After incubation (e.g., overnight at 4°C), the receptor-bound [3H]E2 must be separated from the free [3H]E2. A common method is to use a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex. The slurry is washed to remove unbound ligand.[17]

-

Quantification: Scintillation fluid is added to the washed HAP pellet, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific [3H]E2 binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of [3H]E2.[17]

Estrogen Receptor Reporter Gene Assay

Objective: To measure the ability of a compound to either activate or inhibit ER-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, which endogenously expresses ERα, or HEK293 cells) is used.[18][19] The cells are transiently or stably transfected with two plasmids: an expression vector for the estrogen receptor (if not endogenously expressed) and a reporter plasmid. The reporter plasmid contains multiple copies of an Estrogen Response Element (ERE) sequence upstream of a promoter driving a reporter gene, such as firefly luciferase.[7][20]

-

Compound Treatment: Transfected cells are plated in multi-well plates and treated with the test compound. To test for antagonist activity, cells are co-treated with a known concentration of 17β-estradiol and varying concentrations of the test compound (e.g., 4-OHT).[18]

-

Incubation: Cells are incubated for a sufficient period (e.g., 14-24 hours) to allow for transcriptional activation and reporter protein expression.[21]

-

Cell Lysis and Signal Measurement: Cells are lysed, and the activity of the reporter protein is measured. For a luciferase reporter, a substrate (luciferin) is added, and the resulting luminescence is quantified using a luminometer.[7]

-

Data Analysis: The luminescence signal is normalized to a control (e.g., cells treated with E2 alone). The results are plotted as a dose-response curve, from which an IC50 (for antagonists) or EC50 (for agonists) can be calculated.[21]

Cell Proliferation Assay (MTT/BrdU)

Objective: To determine the effect of a compound on the proliferation of ER-positive breast cancer cells.

Methodology:

-

Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7) are seeded into 96-well plates in an estrogen-free medium (phenol red-free medium with charcoal-stripped serum) and allowed to attach.[22][23]

-

Treatment: The medium is replaced with fresh estrogen-free medium containing a stimulating concentration of 17β-estradiol, along with a range of concentrations of the test compound (e.g., 4-OHT, endoxifen). Vehicle controls are included.[22]

-

Incubation: The cells are incubated for a period of time that allows for multiple cell divisions (e.g., 48-72 hours).[22]

-

Quantification of Proliferation:

-

MTT Assay: MTT reagent is added to the wells. Viable, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is read on a microplate reader (e.g., at 570 nm).[22][24]

-

BrdU Assay: Cells are incubated with bromodeoxyuridine (BrdU), a synthetic analog of thymidine, which is incorporated into the DNA of proliferating cells. An antibody against BrdU, conjugated to an enzyme, is then added. A colorimetric or chemiluminescent substrate is used to detect the enzyme's activity, which is proportional to the amount of BrdU incorporated.[25][26]

-

-

Data Analysis: Cell viability or proliferation is calculated as a percentage of the control (estradiol-stimulated) cells. A dose-response curve is generated to determine the IC50 value for the inhibition of proliferation.[22]

Visualizations of Pathways and Processes

Diagram 1: Estrogen Receptor Signaling Pathway Modulation

References

- 1. benchchem.com [benchchem.com]

- 2. swolverine.com [swolverine.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Active Tamoxifen Metabolite Endoxifen (4OHNDtam) Strongly Down-Regulates Cytokeratin 6 (CK6) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C24H22O3 | CID 3033893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tamoxifen | Breast Cancer Treatment, Hormone Therapy & Side Effects | Britannica [britannica.com]

- 7. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tamoxifen - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2.8. Full length estrogen receptor activation reporter assay [bio-protocol.org]

- 21. eubopen.org [eubopen.org]

- 22. benchchem.com [benchchem.com]

- 23. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Tamoxifen Rechallenge Decreases Metastatic Potential but Increases Cell Viability and Clonogenicity in a Tamoxifen-Mediated Cytotoxicity-Resistant Subline of Human Breast MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro studies of tamoxifen acid

An In-Depth Technical Guide to Preliminary In Vitro Studies of Tamoxifen (B1202)

This guide provides a comprehensive overview of the foundational in vitro research on tamoxifen, a non-steroidal selective estrogen receptor modulator (SERM). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows. Tamoxifen functions as a prodrug, metabolized by cytochrome P450 enzymes into active metabolites like 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen, which have a significantly higher affinity for the estrogen receptor (ER).[1][2]

Mechanisms of Action

Tamoxifen exhibits a complex pharmacological profile, acting through both estrogen receptor-dependent and independent pathways.[2] While it is primarily known as an ER antagonist in breast tissue, its effects are tissue-specific, behaving as an agonist in other tissues like the endometrium and bone.[2][3]

Estrogen Receptor (ER)-Dependent Mechanism

The primary mechanism of tamoxifen's antitumor effect in breast cancer is its competitive binding to the estrogen receptor (ERα and/or ERβ).[2] In estrogen receptor-positive (ER+) tumors, the binding of estradiol (B170435) to ER promotes cell proliferation.[3] Tamoxifen and its active metabolites compete with estradiol for these receptors.[2][3] The resulting tamoxifen-ER complex undergoes a conformational change that inhibits the expression of estrogen-dependent genes, thereby blocking cell growth and proliferation in mammary tissue.[2]

Estrogen Receptor (ER)-Independent Mechanisms

Beyond its effects on the ER, tamoxifen has been shown to exert antitumor activity through several other pathways. A significant mechanism is the inhibition of acidification in cellular organelles like endosomes and lysosomes.[4] This effect, which occurs independently of ER status, can disrupt vesicular transport and sensitize multidrug-resistant tumor cells to chemotherapeutics by causing the redistribution of weak base drugs from acidic organelles to the nucleus.[4][5]

Additionally, tamoxifen acts as a protein kinase C (PKC) inhibitor, which can modulate signaling pathways involved in cell growth and survival.[1]

Quantitative In Vitro Data

Estrogen Receptor Binding Affinity

The antiestrogenic potency of tamoxifen is largely determined by the binding affinity of its metabolites for the estrogen receptor. In vitro competitive binding assays have quantified these affinities relative to estradiol.

| Compound | Relative Binding Affinity (RBA) vs. Estradiol (E2=100) | Dissociation Constant (Kd) | Reference(s) |

| Tamoxifen | 2-4% (approx. 25-50x lower than 4-OHT) | ~1.7 nM | [6][7] |

| 4-Hydroxytamoxifen (4-OHT) | 100-195% (equivalent to or higher than E2) | Not specified | [6][8] |

| Endoxifen | 158% (equivalent to E2) | Not specified | [8] |

| Desmethyltamoxifen | <1% of Tamoxifen's affinity | Not specified | [6] |

Table 1: Summary of Estrogen Receptor Binding Affinities.

Cytotoxicity and Effects on Cell Proliferation

Tamoxifen's effect on cell viability is dose-dependent. Numerous studies have determined its half-maximal inhibitory concentration (IC50) and other cytotoxic parameters in various cell lines, particularly the ER+ breast cancer cell line MCF-7.

| Cell Line | Assay | Parameter | Value | Concentration | Exposure Time | Reference(s) |

| MCF-7 | MTT | IC50 | 4.506 µg/mL | 0.78-200 µg/mL | 24 h | [9][10] |

| MCF-7 | High-Content Screening | Cell Viability | 33.19% | 100 µg/mL | 24 h | [9] |

| MCF-7 | High-Content Screening | Cell Membrane Permeability | 55.56% increase | 100 µg/mL | Not specified | [10] |

| MCF-7 | High-Content Screening | Cytochrome C Release | Significant increase | 100 µg/mL | Not specified | [9] |

| MCF-7 | Caspase-9 Activity | Activity | Significant increase | 5 µg/mL | Not specified | [9][10] |

| V79 (non-tumoral) | Apoptosis Assay | Apoptotic Cells | 21.6% | 50 µM | Not specified | [11] |

Table 2: Summary of In Vitro Cytotoxicity and Cell Proliferation Data for Tamoxifen.

Experimental Protocols

Estrogen Receptor Binding Assay (Competitive)

This assay determines the relative ability of a test compound (e.g., tamoxifen metabolites) to displace radiolabeled estradiol from isolated estrogen receptors.

-

Preparation of Cytosol: Isolate estrogen receptors from target tissues, such as human breast carcinoma, to create a cytosol fraction.[6]

-

Incubation: Incubate a constant amount of cytosol with a saturating concentration of tritiated estradiol ([³H]E₂) and varying concentrations of the unlabeled competitor (tamoxifen, 4-OHT, etc.).

-

Separation: After incubation, separate receptor-bound from unbound [³H]E₂ using methods like dextran-coated charcoal, protamine sulfate, or hydroxyapatite (B223615) assays.[7]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of [³H]E₂ displacement against the concentration of the competitor to calculate the IC50 (concentration required to displace 50% of bound [³H]E₂) and determine the relative binding affinity (RBA).

Cell Viability and Proliferation Assays

These assays are fundamental to assessing the cytotoxic and cytostatic effects of tamoxifen.

References

- 1. nbinno.com [nbinno.com]

- 2. news-medical.net [news-medical.net]

- 3. swolverine.com [swolverine.com]

- 4. Tamoxifen inhibits acidification in cells independent of the estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanism for tamoxifen-mediated inhibition of acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. oaepublish.com [oaepublish.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity of tamoxifen in normal and tumoral cell lines and its ability to induce cellular transformation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Identification of Tamoxifen Acid in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of tamoxifen (B1202) acid, a metabolite of the selective estrogen receptor modulator tamoxifen, in human urine samples. It covers the metabolic pathways, detailed experimental protocols for detection, and quantitative data for major tamoxifen metabolites.

Introduction to Tamoxifen Metabolism

Tamoxifen is a prodrug that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 (CYP) enzyme system, to form several active and inactive metabolites.[1][2][3] The primary metabolic pathways include N-demethylation and 4-hydroxylation, leading to the formation of key active metabolites such as 4-hydroxytamoxifen (B85900) (4-OH-TAM) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen).[4][5] These metabolites exhibit a significantly higher affinity for the estrogen receptor than tamoxifen itself.[5] Further metabolism includes hydroxylation, N-oxidation, and conjugation with glucuronic acid or sulfate (B86663) for excretion.[2][6]

A less commonly analyzed but important metabolic pathway involves the conversion of tamoxifen's dimethylaminoethyl side chain into an oxyacetic acid moiety, resulting in the formation of tamoxifen acid (TA) .[7]

Metabolic Pathway of this compound Formation

The formation of this compound involves a multi-step enzymatic process. Studies in rats suggest a pathway that begins with the conversion of tamoxifen to tamoxifen alcohol, where the dimethylamino group is replaced by a hydroxyl group.[7] This intermediate is then oxidized to tamoxifen aldehyde by cytochrome P450 enzymes.[7] The final step is the oxidation of tamoxifen aldehyde to this compound, a reaction catalyzed by aldehyde oxidase found in the liver cytosol.[7] A hydroxylated form, 4-hydroxy this compound (4HTA), has also been identified.[7]

dot

Caption: Metabolic pathway of tamoxifen leading to the formation of this compound.

Experimental Protocols for Identification in Urine

The identification of this compound in urine typically involves sample preparation followed by chromatographic separation and mass spectrometric detection.

Sample Preparation

A general workflow for the extraction of tamoxifen and its metabolites from urine is as follows:

-

Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples (e.g., 5 mL) are treated with β-glucuronidase from E. coli at pH 6.0-7.0 and incubated at 37-50°C for 1-2 hours.[8]

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through a solid-phase extraction cartridge (e.g., C18 or a copolymeric cation-exchange column) to concentrate the analytes and remove interfering substances.[4][8]

-

Elution: The analytes are eluted from the SPE cartridge using an appropriate solvent mixture, such as dichloromethane-isopropanol-ammonia (78:20:2).[8]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent suitable for the analytical instrument.[8]

dot

Caption: General experimental workflow for the analysis of tamoxifen metabolites in urine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of tamoxifen metabolites.

-

Derivatization: Due to the polar nature of the metabolites, derivatization is necessary to improve their volatility and thermal stability for GC analysis. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]

-

GC Conditions:

-

Column: A capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.

-

Injector: Splitless injection is often employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the metabolites, for example, starting at 130°C and ramping up to 310°C.[8]

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is standard.

-

Detection: The mass spectrometer can be operated in full-scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification. The trimethylsilyl (B98337) (TMS) derivative of this compound can be monitored by its molecular ion at m/z 473.[8] Characteristic fragment ions at m/z 58 and 72 are also observed.[8]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and does not typically require derivatization.

-

LC Conditions:

-

Column: A reversed-phase C18 column is commonly used.[9][10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.[10][11]

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte are monitored. While specific transitions for this compound are not widely reported, they can be determined by infusing a standard of the compound.

-

Quantitative Data